2-Carbamimidamido-3-sulfanylpropanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9N3O2S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7) |
InChI Key |
XWRZKLKALVJDDS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)S |
Origin of Product |
United States |
Synthetic Strategies and Advanced Derivatization
Established Synthetic Routes for 2-Carbamimidamido-3-sulfanylpropanoic Acid
The construction of this compound relies on established organic chemistry principles, primarily involving the modification of the amino acid cysteine or its derivatives.
Key Precursors and Reaction Pathways for Core Structure Formation
The primary and most direct precursor for the synthesis of this compound is L-cysteine (2-Amino-3-sulfanylpropanoic acid) or its hydrochloride salt. medchemexpress.com The core synthesis involves the guanidinylation of the α-amino group of cysteine. A common and historical method for this transformation is the reaction of the amino group with a guanidinylating agent.
One of the key reaction pathways involves the use of S-methylisothiourea or its salts as the guanidinylating reagent. This reagent reacts with the primary amine of the cysteine precursor to form the guanidino group. The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Protecting groups are often necessary for the thiol and carboxyl functionalities of cysteine to prevent side reactions and ensure regioselectivity. For instance, the thiol group can be protected as a disulfide or with an acid-labile group, and the carboxylic acid can be esterified. Following the guanidinylation step, these protecting groups are removed to yield the final product.
Another pathway involves the use of cyanamide. While a classic reagent for guanidinylation, its reaction with amines can require harsh conditions and may lead to the formation of byproducts, complicating purification.
A more contemporary approach utilizes protected guanidinylating agents like N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine. chemrxiv.org This reagent offers milder reaction conditions and higher yields for the guanidinylation of primary amines, making it a valuable tool for the synthesis of complex molecules containing a guanidino moiety. chemrxiv.org The synthesis of guanidino compounds can also be achieved via the transamidination of the amidino group from arginine, which is a major biological pathway. researchgate.net
The following table summarizes common precursors and reagents for the synthesis of the this compound core structure.
| Precursor | Guanidinylating Reagent | Key Features |
| L-Cysteine | S-Methylisothiourea sulfate | Traditional method, requires basic conditions |
| L-Cysteine | Cyanamide | Classic reagent, can lead to byproducts |
| Protected Cysteine | N,N'-bis(Boc)-N''-triflylguanidine | Milder conditions, high yield chemrxiv.org |
Stereoselective Synthesis Approaches and Chiral Resolution
Maintaining the stereochemical integrity of the chiral center at the α-carbon is crucial. When starting from an enantiomerically pure precursor like L-cysteine, the reaction conditions for guanidinylation are generally mild enough to avoid racemization.
Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. rsc.org In the context of this compound, this typically involves starting with a chiral pool precursor, such as L-cysteine or D-cysteine, which already possesses the desired stereochemistry. The subsequent guanidinylation reactions are designed to be non-racemizing.
In cases where a racemic mixture is synthesized, chiral resolution becomes necessary. google.com This can be achieved through several methods:
Diastereomeric salt formation: The racemic acid can be reacted with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Enzymatic resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Chiral chromatography: A chromatographic technique that uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column material. nih.gov
Recent advances in asymmetric synthesis have also provided methods for the stereoselective introduction of guanidino groups into molecules, although these are more commonly applied to the synthesis of more complex cyclic guanidines. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govnih.gov
Design and Synthesis of Structural Analogues for Mechanistic Probing
To investigate the structure-activity relationships and the specific roles of the different functional groups of this compound, various structural analogues have been designed and synthesized.
Modification of the Carbamimidamido Moiety
The guanidino group is a key feature, and its modification can provide insights into its role in biological interactions. Modifications can include:
N-alkylation or N-arylation: Introducing substituents on the nitrogen atoms of the guanidino group can alter its basicity, hydrogen bonding capacity, and steric profile. google.com Convergent strategies for the late-stage introduction of acylguanidine moieties have been developed, allowing for the synthesis of a range of functionalized guanidines. rsc.org
Acylation: Acylating the guanidino group can neutralize its positive charge and introduce different functionalities. rsc.org
Cyclization: The guanidino group can be incorporated into a cyclic structure, such as in the synthesis of cyclic guanidines from alkenes. nih.gov
A variety of substituted guanidinopurines have been synthesized as analogues of biologically active compounds. nih.govnih.gov
Alterations of the Sulfanylpropanoic Acid Backbone
Modifications to the backbone of the molecule can probe the importance of the chain length, the thiol group, and the carboxylic acid.
Homologation: The propanoic acid chain can be lengthened or shortened, for example, by synthesizing the corresponding homocysteine or aminobutyric acid analogues.
Thiol group modification: The thiol group can be replaced with other functional groups like a hydroxyl or an amino group, or it can be alkylated or oxidized. The synthesis of 2-Methyl-3-sulfanylpropanoic acid provides an example of a backbone-modified analogue. sigmaaldrich.com
Carboxylic acid modification: The carboxylic acid can be esterified, amidated, or reduced to an alcohol to assess the role of the negative charge and the carboxyl group itself.
Incorporation into Peptide or Peptidomimetic Scaffolds
Incorporating this compound into peptides or peptidomimetics is a powerful strategy to study its influence on peptide structure and function. mdpi.com This can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, where the appropriately protected this compound is used as a building block. nih.gov
The unique properties of this amino acid, with its guanidino side chain and reactive thiol group, can be exploited in various ways:
Peptide backbone modification: The introduction of this non-standard amino acid can alter the conformation and stability of peptides. nih.gov
Native chemical ligation (NCL): The thiol group of the cysteine-like moiety can participate in NCL, a powerful technique for the synthesis of large peptides and proteins. nih.gov This method allows for the chemoselective ligation of an unprotected peptide-thioester with a peptide containing an N-terminal cysteine residue. nih.gov
Peptidomimetics: This amino acid can be incorporated into peptidomimetic scaffolds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govmdpi.com
Green Chemistry Approaches and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes for "this compound," also known as N-guanidino-cysteine, is an area of growing interest, driven by the principles of green chemistry. These approaches focus on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as biocatalytic methods that offer high selectivity under mild conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. mdpi.comnih.gov In the context of synthesizing N-guanidino-cysteine, microwave-assisted organic synthesis (MAOS) can be applied to the key guanidinylation step. The efficient and uniform heating provided by microwaves can overcome the activation energy for the reaction between a cysteine precursor and a guanidinylating agent, potentially allowing for solvent-free conditions or the use of greener solvents. nih.gov
Research on the microwave-assisted synthesis of related compounds, such as N,N'-diaryl cyanoguanidines from their corresponding thioureas, has demonstrated the effectiveness of this technology. These reactions are often facilitated by polar solvents and moderate temperatures, highlighting the potential for developing a mild and efficient protocol for the synthesis of N-guanidino-cysteine. nih.gov Furthermore, microwave heating has been successfully employed in the S-alkylation of cysteine residues in peptides, indicating its utility in modifying the cysteine backbone under controlled conditions. mdpi.com
Interactive Table: Examples of Microwave-Assisted Synthesis of Related Compounds
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| N,N'-diaryl cyanoguanidines | Diaryl thioureas, Dicyandiamide | Microwave, Polar solvent, Moderate temperature | High | nih.gov |
| Lanthionine-containing peptides | Cysteine-containing peptide, Aziridine derivatives | Microwave, DMF, 4 Å Molecular Sieves | Moderate | mdpi.com |
| (S)-N-protected homoserine γ-lactones | N-protected L-aspartic acid | Microwave, Acid-catalyzed cyclization | Improved | nih.gov |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of N-guanidino-cysteine. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. This method can enhance mass transfer, reduce reaction times, and often allows for reactions to occur at lower bulk temperatures and under less harsh conditions.
While specific studies on the direct ultrasound-assisted synthesis of N-guanidino-cysteine are not abundant, research on related guanidine (B92328) compounds has shown promising results. For instance, the synthesis of substituted guanidines has been achieved under solvent-free conditions using ultrasound irradiation, demonstrating the potential for a more environmentally friendly process. mdpi.com Additionally, ultrasound has been utilized to promote the formation of disulfide bonds in cysteine-containing molecules in aqueous solutions, showcasing its applicability to reactions involving the sulfanyl (B85325) group of cysteine. nih.gov
Biocatalytic and Enzymatic Methodologies
Biocatalysis offers a highly selective and sustainable route for the synthesis of complex molecules like N-guanidino-cysteine. Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, thereby reducing the need for harsh reagents and organic solvents. The high stereoselectivity of enzymes is particularly advantageous for producing enantiomerically pure amino acid derivatives.
The synthesis of guanidino compounds can be achieved through enzymatic transamidination. For example, L-arginine:glycine amidinotransferase is an enzyme that catalyzes the transfer of a guanidino group from arginine to an amino acceptor. nih.gov While this enzyme's natural substrate is glycine, studies have shown it can accept other amino compounds, opening the possibility for the enzymatic synthesis of N-guanidino-cysteine by using a suitable cysteine derivative as the acceptor.
Furthermore, the broader field of biocatalytic synthesis of non-standard amino acids is rapidly advancing. rsc.org Engineered enzymes are being developed to catalyze the formation of a wide range of amino acid derivatives, which could potentially be adapted for the specific guanidinylation of cysteine. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can further simplify the process and reduce costs.
Interactive Table: Examples of Biocatalytic Synthesis of Related Compounds
| Product | Enzyme/Organism | Substrates | Key Findings | Reference |
| Neuroactive guanidino compounds | L-arginine:glycine amidinotransferase | L-arginine, various amino acceptors | Enzyme catalyzes the synthesis of several guanidino compounds. | nih.gov |
| Alternating N-L-cysteinyl chitin (B13524) derivative | Chitinase | N'-L-thioprolinyl chitobiose oxazoline (B21484) derivative | Enzymatic polymerization followed by chemical conversion to cysteine derivative. | rsc.org |
| Amine-containing pharmaceuticals | Transaminases, Imine reductases, etc. | Various | Biocatalysis provides a greener alternative to traditional chemical routes. |
Use of Green Solvents
A significant aspect of greening the synthesis of N-guanidino-cysteine involves replacing traditional volatile organic solvents (VOCs) with more sustainable alternatives. Solvents like N,N-dimethylformamide (DMF), commonly used in peptide synthesis, are facing increasing regulatory scrutiny due to their toxicity. Research into green solvents for peptide and amino acid chemistry has identified several promising alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-formylmorpholine (NFM). rsc.org The selection of a suitable green solvent depends on factors such as the solubility of reactants, resin swelling in solid-phase synthesis, and compatibility with the reaction conditions. The development of protocols that utilize water as a solvent, especially in combination with microwave or enzymatic methods, represents a particularly attractive green chemistry approach.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
High-Resolution Spectroscopic Techniques for Elucidating Complex Conformations
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for defining the solution-state structure and dynamics of 2-Carbamimidamido-3-sulfanylpropanoic acid. One-dimensional ¹H NMR and ¹³C NMR spectra establish the basic chemical environment of each atom, while two-dimensional techniques reveal more complex structural details.
A publication focused on the synthesis of a derivative, Guanidinocysteine N-Decylamide, provides representative ¹H NMR data. nih.gov While this is a lipidated version of the core molecule, the characteristic shifts for the protons on the main chain offer insight into the expected spectral features of the parent compound. nih.gov For instance, the protons of the methylene (B1212753) group adjacent to the sulfur atom (β-protons) typically appear as a multiplet in the range of 2.9–3.03 ppm, while the α-proton resonates further downfield, between 4.35–4.4 ppm. nih.gov
Detailed conformational analysis can be achieved using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bond connectivity. This is crucial for determining the rotational freedom around the molecule's single bonds and identifying preferred spatial arrangements of the guanidinium (B1211019), thiol, and carboxyl groups.
Infrared (IR) spectroscopy complements NMR by providing information on the vibrational modes of the molecule's functional groups. Key vibrational bands can be assigned to the N-H, C=N, and C=O stretches of the guanidinium and carboxyl groups, respectively, as well as the S-H stretch of the thiol group. These data are vital for confirming the presence of these groups and probing their electronic environment.
Table 1: Representative ¹H NMR Spectroscopic Data for the Core Structure of a Guanidinocysteine Derivative
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | 4.35 – 4.40 | Multiplet |
| β-CH₂ | 2.90 – 3.03 | Multiplet |
| Guanidinium N-H | Variable (7.0 - 8.5) | Broad Singlet |
| Thiol S-H | Variable (1.5 - 2.5) | Singlet/Triplet |
| Note: Data are illustrative and based on published values for a related derivative, Guanidinocysteine N-Decylamide. nih.gov Exact shifts for this compound may vary based on solvent and pH. |
X-ray Crystallography of Co-crystals or Ligand-Protein Bound States
Crystallographic analysis of ligands bound to proteins reveals the precise orientation of the ligand within the binding pocket and the network of non-covalent interactions that stabilize the complex. For a molecule like this compound, this would include:
Hydrogen Bonds: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, highly directional hydrogen bonds with acceptor groups (e.g., carboxylate side chains of aspartate or glutamate) on a protein.
Ionic Interactions (Salt Bridges): The positively charged guanidinium group readily forms strong salt bridges with negatively charged residues on the protein surface.
Thiol Interactions: The sulfanyl (B85325) group can act as a hydrogen bond donor or acceptor and, under certain conditions, form a covalent disulfide bond with a cysteine residue on the protein, a mechanism that can be explored through crystallography.
These detailed structural insights are fundamental for understanding the basis of molecular recognition and for guiding the rational design of new molecules with enhanced binding affinity and specificity.
Biophysical Characterization of Binding Events and Conformational Changes
Biophysical techniques are essential for quantifying the thermodynamics and kinetics of the interaction between this compound and its biological partners, such as proteins or nucleic acids.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed when the compound binds to its target. This provides a complete thermodynamic profile of the binding event in a single experiment. Studies on similar cationic amphiphiles, such as arginine-based surfactants, demonstrate the power of ITC in determining binding constants, enthalpy (ΔH), and entropy (ΔS) changes upon interaction with macromolecules like DNA. researchgate.net A typical ITC experiment would involve titrating a solution of this compound into a cell containing the target protein and measuring the resulting heat changes.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. Research on various surfactants and their interactions with surfaces demonstrates the utility of SPR. researchgate.netacs.org In a hypothetical experiment, a target protein would be immobilized on an SPR sensor chip, and a solution of this compound would be flowed over the surface, allowing for precise measurement of the binding and unbinding rates.
These biophysical characterizations are crucial for building a complete mechanistic model of how this compound functions. The combination of thermodynamic data from ITC and kinetic data from SPR provides a deep understanding of the stability, specificity, and dynamics of the molecular interactions. Research on derivatives like Guanidinocysteine N-decylamide has utilized fluorescence-based assays, a complementary biophysical technique, to determine binding constants with DNA. researchgate.netresearchgate.netresearchgate.net
Table 2: Key Biophysical Parameters for Characterizing Molecular Interactions
| Parameter | Technique | Information Provided |
| KD (Dissociation Constant) | ITC, SPR | Binding Affinity (lower KD = higher affinity) |
| n (Stoichiometry) | ITC | The ratio of ligand to protein in the complex |
| ΔH (Enthalpy Change) | ITC | Heat released or absorbed during binding |
| ΔS (Entropy Change) | ITC | Change in disorder upon binding |
| kon (Association Rate) | SPR | Rate at which the ligand-protein complex forms |
| koff (Dissociation Rate) | SPR | Rate at which the ligand-protein complex breaks apart |
Molecular and Biochemical Interaction Mechanisms
Enzyme Interaction Profiles
The compound's structural similarity to the canonical amino acids cysteine and arginine suggests that it is a prime candidate for interaction with enzymes that recognize these residues. Its profile is likely characterized by competitive inhibition, covalent modification, or even serving as a substrate for specific enzyme families.
Inhibition and Activation Mechanisms of Thiol-Dependent Enzymes
Thiol-dependent enzymes, which utilize a cysteine residue's sulfhydryl group for their catalytic activity, are a significant class of potential targets for 2-Carbamimidamido-3-sulfanylpropanoic acid. nih.gov The compound's own thiol group can participate in redox-sensitive reactions, while the guanidinium (B1211019) moiety can facilitate binding to enzyme active sites.
A prominent mechanism of interaction involves enzymes from the pentein superfamily, which are known to modify guanidino-containing substrates. nih.gov A conserved feature of these enzymes is the use of a catalytic cysteine residue to perform a nucleophilic attack on the guanidinium carbon of the substrate. nih.gov This attack forms a covalent tetrahedral intermediate, which then resolves into a thiouronium adduct. nih.gov If this compound binds to such an enzyme, its guanidinium group could be attacked by the enzyme's catalytic cysteine. Depending on the specific enzyme and reaction conditions, this could lead to irreversible inhibition through the formation of a stable covalent adduct, effectively sequestering the enzyme's catalytic residue.
Conversely, interaction does not exclusively lead to inhibition. In some contexts, the compound could act as a redox modulator. The thiol group can participate in disulfide exchange reactions, potentially altering the redox state of enzyme-regulating cysteine residues and thereby activating or deactivating the enzyme. nih.gov
| Enzyme Class | Potential Interaction Mechanism | Predicted Outcome |
| Pentein Superfamily Enzymes (e.g., Arginine Deiminase) | Nucleophilic attack by the enzyme's active site Cys on the compound's guanidinium group, forming a stable thiouronium intermediate. nih.gov | Time-dependent, irreversible inhibition. |
| Thiol Isomerases (e.g., Protein Disulfide Isomerase) | Participation in thiol-disulfide exchange reactions with active site cysteines. nih.govacs.org | Modulation of enzyme activity (inhibition or activation) by altering the redox state of catalytic disulfides. |
| Cysteine Proteases (general) | Covalent modification of the active site cysteine via its thiol group. nih.govnih.gov | Irreversible inhibition. |
| Redox-sensitive Kinases/Phosphatases | Alteration of the redox state of regulatory cysteine residues outside the active site. | Allosteric modulation of enzyme activity. |
Interactions with Proteases and Other Catalytic Proteins
Proteases, particularly those with a specificity for arginine at the P1 position (e.g., trypsin, cathepsins), are likely targets. The positively charged guanidinium group is a key recognition element for the S1 specificity pocket of these enzymes, which is typically lined with acidic residues like aspartate. nih.gov By mimicking arginine, this compound can act as a competitive inhibitor, occupying the active site and preventing the binding of the natural substrate.
Furthermore, the presence of the thiol group introduces the potential for covalent inhibition of cysteine proteases (e.g., papain, certain caspases, and cathepsins). nih.gov These enzymes employ a cysteine thiolate as the primary nucleophile in peptide bond hydrolysis. dundee.ac.uk An inhibitor with a reactive electrophilic center can form a covalent bond with this cysteine. While the guanidinium group of this compound is not a canonical electrophile, its interaction within the active site could facilitate a reaction involving the thiol, leading to a disulfide linkage or other covalent modification.
Beyond proteases, enzymes that catalyze the modification of guanidino groups are potential interaction partners. nih.gov This includes the amidinotransferases, which transfer the guanidino group to an acceptor molecule. nih.gov
| Protein Target | Recognition Motif | Potential Interaction Type |
| Trypsin-like Serine Proteases | Binds to the negatively charged S1 specificity pocket via its guanidinium group. | Competitive Inhibition. |
| Cysteine Proteases (e.g., Cathepsins, Caspases) | The guanidinium group may guide the molecule to the active site, where the thiol group can react with the catalytic cysteine. nih.govdundee.ac.uk | Covalent Inhibition. |
| Guanidino-modifying Enzymes (e.g., Amidinotransferases) | Mimics arginine or other guanidino-containing substrates. nih.govnih.gov | Competitive Inhibition or Substrate Analogue. |
| Arginine Kinase | Binds to the arginine-binding site. | Competitive Inhibition. |
Role as an Enzyme Substrate or Co-factor Analogue
Given its structure as a hybrid of arginine and cysteine, this compound may serve as a substrate for certain enzymes. For instance, enzymes that catabolize arginine or related guanidino compounds could potentially process this molecule. A recently characterized human enzyme, guanidino acid hydrolase (previously annotated as agmatinase), hydrolyzes various linear guanidino acids. nih.gov It requires a negatively charged group at the opposite end from the guanidine (B92328) moiety for efficient catalysis. nih.gov this compound fits this structural requirement and could thus be a substrate for hydrolysis, yielding urea (B33335) and 2-amino-3-sulfanylpropanoic acid.
The compound could also be a substrate for enzymes in the transsulfuration pathway, which metabolizes sulfur-containing amino acids. nih.gov Enzymes such as cystathionine (B15957) β-synthase (CBS) or cystathionine γ-lyase (CSE), which catalyze reactions involving cysteine, might recognize and process this analogue, potentially shunting it into pathways for sulfur metabolism or creating novel metabolic products. mdpi.com
| Enzyme/Enzyme System | Potential Role | Resulting Product(s) |
| Guanidino Acid Hydrolase | Substrate. nih.gov | 2-Amino-3-sulfanylpropanoic acid + Urea |
| Amidinotransferases | Amidine group donor. nih.gov | Cysteine + a new guanidino compound |
| Cystathionine γ-lyase (CSE) | Substrate in a side reaction. mdpi.com | Potential generation of thiocarbamide, pyruvate, and ammonia (B1221849). |
| Cysteine Dioxygenase (CDO) | Substrate for oxidation. | 2-Carbamimidamido-3-sulfinopropanoic acid. |
Modulation of Biological Pathways and Networks
The introduction of this compound into a biological system has the potential to perturb intricate metabolic and signaling networks, primarily by interfering with amino acid metabolism and protein synthesis.
Impact on Metabolic Fluxes and Amino Acid Metabolism
As a structural analogue of both arginine and cysteine, the compound can influence the metabolic pathways in which these amino acids are central players. Cysteine metabolism is vital for the synthesis of glutathione (B108866) (GSH), taurine, and iron-sulfur clusters, and for maintaining cellular redox homeostasis. nih.gov Arginine is a key component of the urea cycle and the precursor for nitric oxide (NO) and creatine (B1669601) synthesis. wikipedia.orgnih.gov
The compound could impact creatine biosynthesis. This pathway begins with the transfer of a guanidino group from arginine to glycine, catalyzed by L-arginine:glycine amidinotransferase (AGAT), to form guanidinoacetic acid (GAA). wikipedia.orgnih.gov this compound could act as a competitive inhibitor of AGAT with respect to arginine, thereby reducing the rate of GAA and subsequent creatine synthesis. This could have significant effects on the energy metabolism of tissues with high energy demand, such as muscle and brain. wikipedia.org
Furthermore, its metabolism could place a demand on the methionine cycle. The methylation of GAA to form creatine consumes S-adenosyl-L-methionine (SAMe). nih.gov If the compound itself or its metabolites are substrates for methylation reactions, it could deplete the cellular pool of SAMe, affecting numerous other methylation-dependent pathways and increasing homocysteine levels. nih.gov
| Metabolic Pathway | Point of Interaction | Predicted Metabolic Consequence |
| Creatine Synthesis | Competitive inhibition of L-arginine:glycine amidinotransferase (AGAT) by mimicking arginine. nih.gov | Decreased synthesis of guanidinoacetic acid (GAA) and creatine. |
| Urea Cycle | Potential inhibition of arginase or other cycle enzymes. | Altered nitrogen metabolism and ammonia detoxification. |
| Nitric Oxide (NO) Synthesis | Competitive inhibition of Nitric Oxide Synthase (NOS) by displacing arginine. | Reduced NO production. |
| Glutathione (GSH) Synthesis | May compete with cysteine for transport or for incorporation into GSH by glutamate-cysteine ligase (GCL). nih.gov | Disruption of cellular redox balance. |
| Transsulfuration Pathway | May act as a substrate or inhibitor for enzymes like cystathionine β-synthase (CBS). mdpi.com | Altered flux of sulfur-containing amino acids. |
Influence on Protein Synthesis and Post-Translational Modifications via Non-Canonical Amino Acid Incorporation
One of the most significant potential impacts of this compound is its ability to be incorporated into proteins as a non-canonical amino acid (ncAA). nih.govresearchgate.net This process, which can occur in auxotrophic host systems or through the use of an expanded genetic code, allows for the global or site-specific replacement of a canonical amino acid with an analogue. acs.org
As an analogue of both arginine and cysteine, the compound could be mistakenly recognized and activated by either arginyl-tRNA synthetase (ArgRS) or cysteinyl-tRNA synthetase (CysRS) and subsequently attached to the corresponding tRNA. mdpi.compnas.org The ribosome would then incorporate it into a growing polypeptide chain at positions normally occupied by arginine or cysteine.
The incorporation of this ncAA would introduce a novel chemical moiety—the guanidino-thiol side chain—into the protein's structure. pnas.org This could have several profound consequences:
Altered Protein Structure and Stability: The unique size, charge, and reactivity of the side chain could disrupt local secondary structure, alter tertiary folding, and affect protein stability. nih.gov
Modified Function: If incorporated into an enzyme's active site or a protein-protein interaction domain, it could drastically alter or abolish the protein's function.
Novel Post-Translational Modifications: The incorporated residue provides a unique chemical handle. The thiol group could be targeted for specific chemical modifications, such as alkylation or disulfide bonding, creating uniquely modified proteins for research or therapeutic purposes. nih.gov The guanidinium group itself could be a substrate for post-translational modification enzymes. pnas.org
| Process | Mechanism | Potential Outcome |
| Aminoacyl-tRNA Synthesis | Miscognition and activation by Arginyl-tRNA Synthetase or Cysteinyl-tRNA Synthetase. mdpi.compnas.org | Formation of Guanidino-cysteinyl-tRNA. |
| Ribosomal Translation | Incorporation into the polypeptide chain at Arg or Cys codons. pnas.org | Production of proteins containing the non-canonical amino acid. |
| Protein Folding | The novel side chain alters non-covalent interactions (H-bonds, salt bridges) and steric constraints. nih.gov | Misfolding, altered stability, or modified protein conformation. |
| Enzyme Catalysis | Replacement of a key catalytic Arg or Cys residue in an active site. | Loss of enzymatic activity or altered substrate specificity. |
| Post-Translational Modification | The unique side chain acts as a target for specific chemical or enzymatic modifications. nih.govpnas.org | Creation of proteins with novel properties or functionalities. |
Potential Interactions with Specific Signaling Cascades (e.g., purinergic signaling)
The unique structural motifs of this compound, namely the guanidinium and thiol groups, suggest the potential for interaction with various signaling cascades. One such pathway of interest is purinergic signaling, a ubiquitous system involved in a wide range of physiological processes. frontiersin.org Purinergic signaling is mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine, which act as extracellular signaling molecules. frontiersin.orgnih.gov
The cellular effects of these molecules are transduced by two main families of purinergic receptors: P1 receptors, which are G protein-coupled receptors (GPCRs) responsive to adenosine, and P2 receptors, which are further divided into P2X ligand-gated ion channels and P2Y GPCRs, both activated by nucleotides like ATP. frontiersin.orgnih.gov These signaling pathways are integral to neurotransmission, immune responses, inflammation, and cell proliferation. frontiersin.orgnih.gov
Given that ATP and other nucleotides are the primary ligands for P2 receptors, the structural similarity of the guanidinium group in this compound to the purine core of ATP is not immediately apparent. However, the highly basic and positively charged nature of the guanidinium group could potentially allow for electrostatic interactions with the negatively charged phosphate (B84403) groups of ATP or the ATP-binding sites of P2 receptors. For instance, P2X7 receptor activation has been implicated in a variety of downstream effects, including the release of pro-inflammatory cytokines. frontiersin.org Any modulation of this receptor's activity by a compound like this compound could, therefore, have significant biological consequences.
Furthermore, purinergic signaling pathways are known to intersect with other signaling networks. nih.gov For example, there is considerable crosstalk between the pathways activated by P2X7 receptors and those initiated by M3 muscarinic or α1D-adrenergic receptors. nih.gov This intricate web of interactions means that even indirect modulation of one component could have cascading effects on other pathways. The thiol group of this compound could also play a role, potentially through redox-sensitive modulation of signaling proteins, such as kinases or phosphatases, that are involved in purinergic or other signaling cascades.
Target Identification and Binding Characterization at the Molecular Level
Direct Binding Assays with Recombinant Proteins and Cellular Components
To elucidate the molecular targets of this compound, direct binding assays utilizing recombinant proteins and isolated cellular components would be indispensable. Such assays are fundamental in biochemistry and pharmacology for quantifying the affinity and kinetics of ligand-receptor interactions. A variety of techniques could be employed for this purpose. For instance, surface plasmon resonance (SPR) could be used to measure the binding of the compound to immobilized proteins in real-time, providing valuable data on association and dissociation rates.
Another powerful technique is isothermal titration calorimetry (ITC), which measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. Additionally, fluorescence-based assays, such as fluorescence polarization or FRET (Förster Resonance Energy Transfer), could be developed if a fluorescently labeled version of this compound or a competing ligand were available.
Chemoproteomic approaches have also emerged as powerful tools for identifying protein targets of small molecules. nih.gov These methods often involve the use of affinity-based probes or activity-based probes to isolate and identify binding partners from complex biological mixtures like cell lysates. nih.gov For example, a biotinylated or otherwise tagged version of this compound could be synthesized and used as a "bait" to pull down its interacting proteins, which can then be identified by mass spectrometry.
Ligand-Protein Interaction Mapping via Chemical Biology Techniques
Beyond simply identifying binding partners, it is crucial to map the specific interactions between this compound and its targets at the atomic level. Chemical biology offers a suite of powerful techniques for achieving this. Photoaffinity labeling, for instance, involves the use of a photoreactive version of the ligand that, upon UV irradiation, forms a covalent bond with its target protein at the binding site. Subsequent proteolysis and mass spectrometry analysis can then pinpoint the exact amino acid residues involved in the interaction.
Another valuable approach is hydrogen-deuterium exchange mass spectrometry (HDX-MS). This technique measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. Ligand binding typically protects the binding site from solvent exposure, leading to a reduced rate of deuterium exchange in that region. By comparing the exchange rates in the presence and absence of this compound, the binding interface can be mapped.
Computational methods, such as molecular docking, can also provide insights into the binding mode of the compound. researchgate.net By simulating the interaction of this compound with the three-dimensional structures of potential target proteins, plausible binding poses and key interacting residues can be predicted. researchgate.net These computational models can then guide the design of site-directed mutagenesis experiments to validate the predicted interactions. For example, if a specific arginine or lysine (B10760008) residue is predicted to form a salt bridge with the carboxylate group of the compound, mutating that residue to a neutral amino acid would be expected to reduce binding affinity, a hypothesis that can be tested experimentally using the direct binding assays described previously.
Covalent and Non-Covalent Interactions with Biomolecules
Thiol-Mediated Reactions (e.g., thiol-ene click chemistry, disulfide exchange)
The presence of a thiol (-SH) group in this compound opens up the possibility of covalent interactions with biomolecules through various thiol-mediated reactions. One of the most prominent of these is thiol-disulfide exchange, a common reaction in biological systems where a thiol reacts with a disulfide bond to form a new disulfide bond and a new thiol. nih.gov This process is crucial for protein folding, where it is catalyzed by enzymes like protein disulfide isomerase, and also plays a role in redox signaling. nih.gov The thiol group of this compound could potentially react with disulfide bonds in proteins, leading to the formation of a mixed disulfide and altering the protein's structure and function.
Another important class of thiol-mediated reactions is "thiol-ene" click chemistry. nih.govnih.gov This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene") and can be initiated by UV light or a radical initiator. youtube.com While this reaction is not as common in biological systems as thiol-disulfide exchange, it is a powerful tool for bioconjugation due to its high efficiency and specificity. nih.govrsc.org If this compound were to encounter a reactive "ene" moiety on a biomolecule, it could potentially form a stable thioether linkage.
The reactivity of the thiol group is highly dependent on its pKa, which determines the concentration of the more reactive thiolate anion (S-) at a given pH. The surrounding chemical environment, including the presence of the guanidinium and carboxylate groups, would influence the pKa of the thiol in this compound and thus its reactivity in these covalent reactions.
Table 1: Examples of Thiol-Mediated Reactions and Their Potential Relevance
| Reaction | Description | Potential Relevance for this compound |
| Thiol-Disulfide Exchange | A thiol reacts with a disulfide bond, resulting in a new disulfide and a new thiol. | Could covalently link the compound to proteins containing disulfide bonds, potentially altering their structure and function. nih.gov |
| Thiol-Ene Click Chemistry | Addition of a thiol across a carbon-carbon double bond. | Could form stable thioether bonds with biomolecules containing reactive "ene" groups. nih.govnih.gov |
| Michael Addition | Nucleophilic addition of a thiolate to an α,β-unsaturated carbonyl compound. | Could lead to covalent modification of proteins or other biomolecules containing Michael acceptors. |
This table provides a summary of potential thiol-mediated reactions and is not an exhaustive list.
Guanidinium-Mediated Electrostatic and Hydrogen Bonding Interactions with Cellular Structures
The guanidinium group, which is protonated and positively charged at physiological pH, is a key determinant of the non-covalent interactions of this compound. This group is isosteric with the guanidinium side chain of the amino acid arginine and is known to form strong electrostatic interactions and hydrogen bonds with various functional groups found in biomolecules. nih.gov
One of the most significant interactions involving the guanidinium group is its ability to form salt bridges with negatively charged groups, such as the carboxylate groups of aspartic acid and glutamic acid residues in proteins, or the phosphate groups in phospholipids (B1166683) and nucleic acids. nih.gov These interactions can be quite strong and play a critical role in protein structure, protein-protein interactions, and protein-nucleic acid recognition. nih.gov
In addition to forming salt bridges, the planar structure and multiple hydrogen bond donors of the guanidinium group allow it to participate in a variety of hydrogen bonding networks. It can act as a hydrogen bond donor to the carbonyl oxygen atoms of the peptide backbone, as well as to the side chains of asparagine, glutamine, and other hydrogen bond acceptors. nih.gov
Table 2: Potential Non-Covalent Interactions of the Guanidinium Group
| Interaction Type | Interacting Partner | Description |
| Salt Bridge | Carboxylate groups (Asp, Glu), Phosphate groups (lipids, nucleic acids) | Strong electrostatic attraction between the positively charged guanidinium group and a negatively charged group. nih.gov |
| Hydrogen Bonding | Carbonyl oxygens (peptide backbone), Side chains (Asn, Gln) | Formation of hydrogen bonds between the N-H groups of the guanidinium moiety and hydrogen bond acceptors. nih.gov |
| Cation-π Interaction | Aromatic side chains (Trp, Tyr, Phe) | Electrostatic interaction between the positive charge of the guanidinium group and the π-electron cloud of an aromatic ring. mdpi.com |
This table summarizes the key non-covalent interactions that the guanidinium group can participate in.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a potential drug molecule (the ligand) might interact with a protein target.
Prediction of Binding Sites and Preferred Ligand Conformations
For 2-Carbamimidamido-3-sulfanylpropanoic acid, molecular docking simulations would be employed to identify potential binding sites on various protein targets. The process involves generating a multitude of possible conformations of the ligand and positioning them within the active or allosteric sites of a protein. Scoring functions are then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding conformations. The results would typically be presented in a table format, detailing the predicted binding energies and the key interacting residues for each potential protein target.
Analysis of Intermolecular Forces Driving Molecular Recognition
A critical aspect of molecular docking is the detailed analysis of the intermolecular forces that stabilize the ligand-protein complex. For this compound, these forces would likely include:
Hydrogen Bonds: The guanidinium (B1211019) group is a strong hydrogen bond donor, while the carboxylate and thiol groups can act as both donors and acceptors.
Electrostatic Interactions: The positively charged guanidinium group and the negatively charged carboxylate group would allow for strong salt bridge interactions with oppositely charged residues in a protein's binding pocket.
Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms.
Visualizing the docked complex allows for the identification and measurement of these interactions, providing a detailed picture of the molecular recognition process.
Quantum Chemical Calculations for Reactivity and Electronic Structure Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) would be used to calculate properties such as:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A small HOMO-LUMO gap often suggests higher reactivity.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, which can help in understanding intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal:
Conformational Flexibility: How the molecule changes its shape over time.
Stability of Binding: For a ligand-protein complex, MD simulations can assess the stability of the predicted binding pose from molecular docking. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses to quantify stability.
Solvent Effects: The influence of water molecules on the conformation and interactions of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses Generation
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity based on Structural Descriptors
If a series of analogs of this compound with known biological activities were available, a QSAR model could be developed. This would involve:
Calculating Molecular Descriptors: These are numerical values that describe various properties of the molecules (e.g., size, shape, lipophilicity, electronic properties).
Building a Statistical Model: Using techniques like multiple linear regression or machine learning, a mathematical equation is derived that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is tested using an external set of compounds.
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs and to generate hypotheses about the structural features that are important for a particular biological effect.
Identifying Key Structural Features for Desired Mechanistic Outcomes
Computational chemistry and molecular modeling studies are instrumental in elucidating the structural features of a molecule that are critical for its biological activity. In the case of this compound, a molecule that combines the structural motifs of cysteine and a guanidino group, these studies help to identify which parts of the molecule are key for its mechanism of action. While direct computational studies on this specific compound are not extensively available in the public domain, we can infer its key structural features by examining computational analyses of its constituent functional groups: the guanidinium group and the cysteine-like framework.
The guanidinium group, the protonated form of the guanidino group, is a prominent feature in many biologically active molecules and has been the subject of numerous computational studies. It is known to be a strong hydrogen bond donor and can engage in multiple hydrogen bonding and electrostatic interactions. nih.gov These interactions are often crucial for the recognition and binding of the molecule to its biological target, such as an enzyme or a receptor. mit.edu
The cysteine component of the molecule provides a sulfanyl (B85325) (-SH) group, which is a reactive nucleophile and can participate in various covalent and non-covalent interactions. The protonation state of the thiol group is a critical factor in its reactivity, and computational studies have shown that the local environment can significantly influence its pKa value. nih.gov
Detailed research findings from computational studies on related structures highlight the importance of the following structural features:
The Guanidinium Group: This planar, resonance-stabilized cation is a key pharmacophore. Its ability to form strong, bidentate hydrogen bonds with carboxylate and phosphate (B84403) groups is a recurring theme in molecular recognition. mit.edu Computational models suggest that the positive charge of the guanidinium group can facilitate electrostatic interactions with negatively charged residues in a binding pocket, such as aspartate or glutamate (B1630785). wikipedia.org
The Thiol (Sulfanyl) Group: The thiol group of the cysteine moiety is a versatile functional group. Its nucleophilicity is central to the catalytic activity of many enzymes. nih.gov Computational studies indicate that the reactivity of the thiol group is highly dependent on its protonation state, with the deprotonated thiolate form being the more potent nucleophile. nih.gov The interaction of the thiol group with other residues in a binding site can modulate its pKa, thereby influencing its catalytic role.
The Carboxylic Acid Group: The carboxylate group provides another site for electrostatic and hydrogen bonding interactions. Its negative charge can interact favorably with positively charged amino acid residues or metal ions within a biological target.
The interplay between these functional groups is likely to be a determining factor in the mechanistic outcome of this compound's activity. For instance, the guanidinium group might serve as an anchor, guiding the molecule to a specific binding site, while the thiol group could then participate in a key catalytic or binding event.
The following interactive data table summarizes the key structural features and their potential roles in the desired mechanistic outcomes, based on inferences from computational studies of similar functional groups.
| Key Structural Feature | Potential Mechanistic Role | Supporting Evidence from Computational Studies on Related Molecules |
| Guanidinium Group | Molecular recognition, binding affinity, electrostatic interactions | Forms strong bidentate hydrogen bonds with carboxylates and phosphates. mit.edu The positive charge interacts with negatively charged amino acid residues in binding pockets. wikipedia.org |
| Thiol (Sulfanyl) Group | Nucleophilic catalysis, covalent bond formation, metal coordination | The reactivity is highly dependent on its protonation state (thiol vs. thiolate). nih.gov The local protein environment can modulate its pKa. |
| Carboxylic Acid Group | Electrostatic interactions, hydrogen bonding | Can interact with positively charged residues or metal cofactors in active sites. |
| Chiral Center | Stereospecific interactions | The specific stereochemistry at the alpha-carbon can determine the precise orientation within a binding site, influencing binding affinity and efficacy. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices
The analysis of small, polar molecules like 2-Carbamimidamido-3-sulfanylpropanoic acid from intricate biological matrices such as plasma, urine, or tissue homogenates necessitates powerful separation techniques to isolate the analyte from interfering substances. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the gold standards for such applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the quantification of small molecules in biological samples, offering high selectivity and sensitivity. researchgate.net The typical workflow involves protein precipitation from the biological matrix, followed by chromatographic separation and mass spectrometric detection. researchgate.net For compounds that exhibit poor ionization efficiency, derivatization strategies can be employed to enhance their signal.
Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Small Polar Molecules in Biological Matrices
| Parameter | Setting | Rationale/Comment |
| Chromatography | ||
| Column | Reversed-phase C18 or HILIC | Choice depends on the polarity of the analyte and its derivatives. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Optimizes separation of polar compounds. |
| Flow Rate | 0.2-0.5 mL/min | Typical for analytical scale columns. |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | Suitable for compounds with basic functional groups like the guanidino group. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor/Product Ions | Analyte-specific | Determined by direct infusion of a standard of the compound. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, for non-volatile and polar compounds like amino acids and their derivatives, derivatization is a mandatory step to increase their volatility and thermal stability. nih.govnih.gov
Common derivatization strategies include silylation, acylation, or esterification. For example, a two-step trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) derivatization has been successfully used for the simultaneous analysis of organic and amino acids. nih.gov Another approach involves derivatization with pentafluorobenzyl bromide (PFBBr), which has been optimized for the analysis of SCFAs. nih.gov The choice of derivatization reagent and reaction conditions is critical and must be optimized for the specific analyte.
GC-MS methods can offer excellent chromatographic resolution, especially when using advanced column configurations such as hyphenated columns in tandem. nih.gov Detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov
Table 2: Comparison of Derivatization Reagents for GC-MS Analysis
| Derivatization Reagent | Target Functional Group(s) | Advantages | Disadvantages |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -NH2, -SH, -COOH | Forms stable derivatives, good for a wide range of compounds. gcms.cz | Sensitive to moisture. gcms.cz |
| PFBBr (Pentafluorobenzyl Bromide) | -COOH | Forms electron-capturing derivatives, high sensitivity in ECD or NCI-MS. nih.gov | Can have side reactions. |
| TFA (Trifluoroacetic Anhydride) | -NH2, -OH | Volatile derivatives, good chromatographic properties. nih.gov | Can be harsh on the analyte. |
Sample Preparation Strategies for Trace Analysis in Biological Samples
Effective sample preparation is paramount for reliable quantification, especially at trace levels. The primary goals are to remove interfering matrix components, concentrate the analyte, and convert it into a form suitable for analysis.
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up complex samples. nih.gov For a polar compound like this compound, a weak anion exchange (WAX) or a mixed-mode SPE sorbent could be effective in isolating it from the biological matrix. nih.gov The selection of the appropriate SPE sorbent and elution solvent system is crucial for achieving high recovery and purity.
Derivatization for Analytical Purposes not only facilitates GC analysis but can also be used to improve the chromatographic behavior and detection sensitivity in LC-MS. For instance, derivatizing the carboxylic acid group can enhance its retention on reversed-phase columns and improve ionization efficiency. Reagents such as 3-NPH have been used to derivatize SCFAs for improved LC-MS/MS sensitivity. mdpi.com
Advanced Detection and Imaging Techniques for Subcellular Localization or Real-Time Interaction Monitoring
Understanding the subcellular distribution of a compound can provide significant insights into its mechanism of action. High-definition multiplexed ion beam imaging (HD-MIBI) is an emerging technique that allows for the visualization of subcellular structures with nanoscale resolution. nih.gov By using isotope-tagged antibodies or probes, HD-MIBI can simultaneously image multiple proteins and small molecules, providing a detailed map of their localization within the cell. This technique could potentially be adapted to visualize the distribution of this compound, provided a specific labeling strategy can be developed.
For real-time interaction monitoring, techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) could be employed. These label-free methods can measure the binding kinetics of the compound with its potential protein targets, providing valuable information on its biological function.
Preclinical Mechanistic Investigations in Biological Systems
Cellular Biochemistry and Signaling Pathway Perturbations
There is no available information from enzyme assays in cell lines or reporter gene assays that specifically describes the effects of 2-Carbamimidamido-3-sulfanylpropanoic acid on cellular biochemistry or signaling pathways.
Organelle-Specific Effects and Subcellular Localization Studies
Specific studies detailing the organelle-specific effects or the subcellular localization of this compound are not available in the current body of scientific literature.
Use as a Biochemical Probe or Tool Compound in In Vitro and Ex Vivo Assays for Studying Enzyme Mechanisms or Protein Interactions
There are no published studies that document the use of this compound as a biochemical probe or a tool compound for the investigation of enzyme mechanisms or protein-protein interactions. matrix-fine-chemicals.com The development of such probes is a complex process that involves extensive characterization, which does not appear to have been performed for this specific compound.
Structure Activity Relationship Sar Driven by Mechanistic Research
Identifying Key Pharmacophores for Specific Target Interactions
The inhibitory activity of 2-Carbamimidamido-3-sulfanylpropanoic acid and its congeners is primarily dictated by two critical pharmacophoric elements: a zinc-binding group and a specificity-determining moiety. For carboxypeptidase B, a zinc metalloenzyme, the sulfhydryl (-SH) group of the inhibitor is proposed to establish a strong coordinating bond with the catalytic zinc ion (Zn²⁺) located at the enzyme's active site. This interaction is a fundamental aspect of the inhibitory mechanism for many zinc metallopeptidase inhibitors. nih.govnih.govnih.gov
The second crucial pharmacophore is the guanidinium (B1211019) group (-C(=NH)NH₂) which plays a significant role in conferring specificity. nih.govresearchgate.net Carboxypeptidase B preferentially cleaves C-terminal amino acids with basic side chains, such as arginine and lysine (B10760008). worthington-biochem.comproteopedia.orgmdpi.com The guanidinium group of the inhibitor mimics the side chain of arginine, allowing it to fit into the enzyme's S1' specificity pocket, which is lined with amino acid residues that can form favorable electrostatic and hydrogen-bonding interactions with the positively charged guanidinium moiety. nih.govnih.gov The combination of a potent zinc-binding group and a side chain that complements the enzyme's specificity pocket is a hallmark of potent and selective carboxypeptidase B inhibitors. nih.gov
Pharmacophore models for guanidine-containing compounds often highlight features such as hydrogen bond acceptors and donors, hydrophobic regions, and projected hydrogen bond interactions, which are all crucial for effective binding to target enzymes. researchgate.net
Elucidating Structural Determinants for Modulating Enzyme Activity and Biochemical Processes
The structural arrangement of the key pharmacophores in this compound is a critical determinant of its ability to modulate enzyme activity. The stereochemistry at the carbon atom bearing the carboxyl and sulfanylmethyl groups significantly influences the inhibitor's potency. The precise spatial orientation of these groups is necessary to achieve optimal interaction with the active site residues and the catalytic zinc ion. nih.gov
Studies on related mercapto-containing inhibitors have demonstrated that the distance and geometry between the zinc-binding group and the specificity-determining side chain are paramount. For instance, in a series of thiol-based inhibitors of glutamate (B1630785) carboxypeptidase II, the inhibitory potency was found to be dependent on the number of methylene (B1212753) units separating the thiol group from the core structure. nih.gov This highlights the importance of the linker region in positioning the key interacting moieties correctly within the enzyme's active site.
Furthermore, the nature of the zinc-binding group itself is a key structural determinant. While the sulfhydryl group is a potent zinc ligand, other functionalities such as phosphinic acids have also been successfully employed in the design of carboxypeptidase inhibitors, demonstrating that the electronic and steric properties of this group can be fine-tuned to modulate inhibitory activity. nih.gov
Rational Design of Analogues for Probing Biological Mechanisms and Pathways
The rational design of analogues based on the core scaffold of this compound has been a valuable strategy for probing the biological roles of target enzymes. By systematically modifying the structure of the parent inhibitor, researchers can create molecular tools to investigate specific biological pathways. For example, the synthesis of S-acyl derivatives of the potent carboxypeptidase N inhibitor, 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, was undertaken to explore the potential for prodrug strategies to improve in vivo duration of action. nih.gov These studies revealed that the mercapto group could be derivatized as a thioester and still retain high potency, suggesting that a free sulfhydryl function may not be strictly necessary for initial binding or that the thioester is hydrolyzed in situ. nih.gov
The design of such analogues often involves isosteric replacements to probe specific interactions. For instance, replacing the sulfhydryl group with other zinc-coordinating moieties or altering the length and flexibility of the linker connecting the guanidinium group can provide insights into the tolerance of the enzyme's active site for structural modifications. nih.govnih.gov These structure-based design efforts are greatly aided by the availability of crystal structures of enzyme-inhibitor complexes, which provide a detailed roadmap for rational modifications. nih.govavcr.czavcr.cz
Correlations between Structural Features and Specific Biological Activities
A clear correlation exists between the structural features of guanidino- and sulfanyl-containing propanoic acid derivatives and their biological activity, particularly their enzyme inhibitory potency. The most potent inhibitors in this class typically possess a combination of a strong zinc-chelating group and a basic side chain that effectively mimics the natural substrates of enzymes like carboxypeptidase B. nih.gov
For example, 2-Mercaptomethyl-5-guanidinopentanoic acid, a close analogue, is an exceptionally potent inhibitor of carboxypeptidase B with a Ki value in the nanomolar range, while showing significantly weaker inhibition of carboxypeptidase A. nih.gov This high degree of specificity is directly attributable to the presence of the guanidinopropyl side chain, which is recognized by the S1' pocket of carboxypeptidase B. nih.gov
The importance of the sulfhydryl group is underscored by the dramatic loss of inhibitory activity when it is replaced by a hydroxyl group. nih.gov This demonstrates the critical role of the sulfur atom in coordinating the active site zinc ion. The stereochemistry of the inhibitor is also a key factor, as illustrated by studies on stereoisomers of related inhibitors, where one enantiomer often exhibits significantly higher potency than the others. nih.gov
The following table summarizes the inhibitory constants (Ki) for some representative carboxypeptidase inhibitors, highlighting the structure-activity relationships discussed.
| Compound | Target Enzyme | Ki (M) | Key Structural Features |
| 2-Mercaptomethyl-5-guanidinopentanoic acid | Carboxypeptidase B | 4 x 10⁻¹⁰ | Guanidinopropyl side chain, Mercaptomethyl group |
| 2-Mercaptomethyl-5-guanidinopentanoic acid | Carboxypeptidase A | 1.2 x 10⁻⁵ | Guanidinopropyl side chain, Mercaptomethyl group |
| 2-Benzyl-3-mercaptopropanoic acid | Carboxypeptidase A | 1.1 x 10⁻⁸ | Benzyl (B1604629) side chain, Mercapto group |
| 2-Benzyl-3-mercaptopropanoic acid | Carboxypeptidase B | 1.6 x 10⁻⁴ | Benzyl side chain, Mercapto group |
Data sourced from Ondetti et al. (1979) nih.gov
This data clearly illustrates that the presence of the guanidino group confers potent and specific inhibitory activity against carboxypeptidase B, while a benzyl group leads to preferential inhibition of carboxypeptidase A.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 2-Carbamimidamido-3-sulfanylpropanoic acid with high purity?
- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc-protected amino acid derivatives are recommended to ensure regioselective coupling. Post-synthesis purification should involve reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity validation requires ≥95% by analytical HPLC and mass spectrometry (MS) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm backbone structure and functional groups. High-resolution mass spectrometry (HRMS) or MALDI-TOF MS validates molecular weight. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) spectroscopy is recommended. FT-IR can verify sulfhydryl (-SH) and carbamimidamido groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers (pH 2–12) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 24-hour intervals. Thiol (-SH) oxidation can be tracked using Ellman’s assay (DTNB reagent) to quantify free sulfhydryl groups. Lyophilization in inert atmospheres (e.g., nitrogen) is advised for long-term storage .
Advanced Research Questions
Q. How should researchers design experiments to study thermodynamic properties, such as reaction enthalpy or Gibbs free energy?
- Methodological Answer : Isothermal titration calorimetry (ITC) can quantify binding thermodynamics with biomolecules (e.g., enzymes or receptors). For hydrolysis or decomposition studies, use differential scanning calorimetry (DSC) to measure enthalpy changes. Computational methods like density functional theory (DFT) or molecular dynamics (MD) simulations can predict thermodynamic parameters, validated against experimental data .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply multivariate statistical analysis (e.g., PCA or hierarchical clustering) to identify outliers or batch effects. Ensure consistency in buffer conditions (ionic strength, redox potential) to minimize experimental variability .
Q. How can researchers investigate the compound’s interactions with biomolecular targets (e.g., enzymes or transporters)?
- Methodological Answer : Use surface plasmon resonance (SPR) for real-time kinetic analysis of binding events. For intracellular targets, employ fluorescence-based probes (e.g., FRET or FLIM) to monitor localization and interaction dynamics. Structural insights can be obtained via cryo-EM or X-ray crystallography of co-crystallized complexes .
Q. What advanced computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Develop 3D-QSAR models using CoMFA or CoMSIA, incorporating descriptors like electrostatic potential and lipophilicity. Machine learning (ML) frameworks (e.g., random forest or neural networks) trained on PubChem bioassay data (AID 1259401) can prioritize high-potential derivatives for synthesis .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in spectral data (e.g., NMR or MS) between synthetic batches?
- Methodological Answer : Perform -NMR spike-in experiments with internal standards (e.g., TMS) to confirm signal assignments. For MS discrepancies, use isotopic labeling (e.g., - or -tags) to trace impurities. Batch-to-batch variability can be minimized via Design of Experiments (DoE) approaches .
Q. What methodologies validate the compound’s role in redox-sensitive pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
